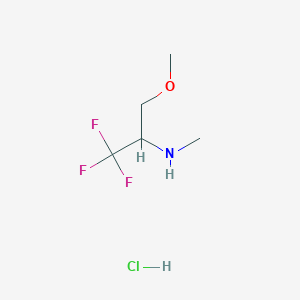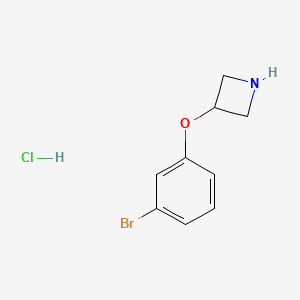
Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride” is C5H11ClF3NO . The InChI code is 1S/C5H10F3NO.ClH/c1-9-4(3-10-2)5(6,7)8;/h4,9H,3H2,1-2H3;1H . The molecular weight is 193.6 .Physical And Chemical Properties Analysis
“Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride demonstrates significant utility in synthetic chemistry, particularly in reactions involving the transfer of methyl groups. Dolenský et al. (2016) reported an unexpected methyl transfer from methyl fluoroalkanoate to amines via the BAl2 (SN2) mechanism, highlighting the compound's potential in synthesizing N-methylamines under specific conditions without solvents and at high temperatures (Dolenský, Kvíčala, & Paleta, 2016). This discovery opens new pathways for N-methylation, crucial for pharmaceutical and material sciences.
Antibacterial Applications
Research into the antibacterial properties of compounds related to methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride has shown promising results. Reddy and Prasad (2021) synthesized a series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives demonstrating good antibacterial activity (Reddy & Prasad, 2021). This indicates the potential use of methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride derivatives in developing new antibacterial agents.
Antifungal Activity
Yang et al. (2017) explored the synthesis of dimethylated trifluoroatrolactamide derivatives, revealing moderate antifungal activity. This research suggests that modifications of the methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride structure could lead to effective antifungal agents, which are critical in both agriculture and medicine (Yang et al., 2017).
Organic Synthesis Enhancements
In the realm of organic synthesis, Li et al. (2013) developed a one-pot synthesis method for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives using a compound structurally related to methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride. This process underscores the chemical's role in streamlining synthetic routes to complex molecules, which is crucial for the development of new drugs and materials (Li, Shang, Cheng, & Zhao, 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-methoxy-N-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-9-4(3-10-2)5(6,7)8;/h4,9H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTTWWDKQRPJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amine hydrochloride](/img/structure/B1378739.png)

![ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B1378744.png)
![3,7-Dioxa-10-azaspiro[5.6]dodecane](/img/structure/B1378745.png)







